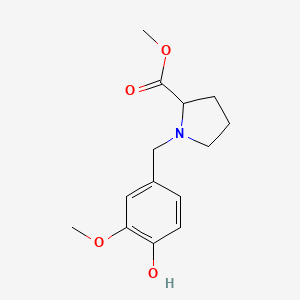
methyl 1-(4-hydroxy-3-methoxybenzyl)prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-hydroxy-3-methoxybenzyl)prolinate, also known as MHMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and research. MHMP has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of methyl 1-(4-hydroxy-3-methoxybenzyl)prolinate is not yet fully understood, but it is believed to act as a modulator of various signaling pathways in the body. Studies have suggested that this compound may interact with specific receptors in the body, leading to changes in cellular activity and gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to have a positive effect on cardiovascular health, including improving blood flow and reducing blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 1-(4-hydroxy-3-methoxybenzyl)prolinate in lab experiments is its ability to modulate specific signaling pathways, making it a useful tool for studying the effects of these pathways on various biological systems. However, one limitation of using this compound in research is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on methyl 1-(4-hydroxy-3-methoxybenzyl)prolinate. One area of interest is its potential as a therapeutic agent for various diseases, including cardiovascular disease and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological systems. Finally, researchers may investigate ways to improve the solubility of this compound, making it a more practical tool for use in lab experiments.
Synthesemethoden
Methyl 1-(4-hydroxy-3-methoxybenzyl)prolinate can be synthesized through a multi-step process involving the reaction of 4-hydroxy-3-methoxybenzaldehyde with L-proline methyl ester hydrochloride in the presence of a base catalyst. The resulting product is then purified through column chromatography to yield pure this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-hydroxy-3-methoxybenzyl)prolinate has been the subject of numerous scientific studies due to its potential applications in drug development and research. Researchers have investigated its effects on various biological systems, including the cardiovascular, nervous, and immune systems.
Eigenschaften
IUPAC Name |
methyl 1-[(4-hydroxy-3-methoxyphenyl)methyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-18-13-8-10(5-6-12(13)16)9-15-7-3-4-11(15)14(17)19-2/h5-6,8,11,16H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFSASQICLVQSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCC2C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(5-methyl-1H-pyrazol-3-yl)methyl]butanamide](/img/structure/B6104555.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6104557.png)
![3-(4-fluorophenyl)-7-[2-(1H-indol-3-yl)ethyl]-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6104561.png)
![1-(8-fluoro-2-quinolinyl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6104566.png)
![methyl 1-[2-hydroxy-3-(4-{[(3-methylbenzyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B6104569.png)
![2-(benzylthio)[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B6104573.png)

![2-{[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6104583.png)
![2-{2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B6104588.png)
![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6104592.png)
![3-[2-(4-chlorophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6104597.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B6104601.png)
![6-(4-methoxyphenyl)-2-phenyl-4-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B6104610.png)
